molecular formula C9H12N3NaO4 B11940759 Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate CAS No. 78423-23-1

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate

Cat. No.: B11940759
CAS No.: 78423-23-1
M. Wt: 249.20 g/mol
InChI Key: DIBYFTNLZOHWLF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The optimized procedure includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, Vilsmeier–Haack–Arnold reagent, and various oxidizing and reducing agents . The conditions for these reactions are optimized to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxyl, and pentanoate groups makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

78423-23-1

Molecular Formula

C9H12N3NaO4

Molecular Weight

249.20 g/mol

IUPAC Name

sodium;5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pentanoate

InChI

InChI=1S/C9H13N3O4.Na/c10-9-11-7(15)5(8(16)12-9)3-1-2-4-6(13)14;/h1-4H2,(H,13,14)(H4,10,11,12,15,16);/q;+1/p-1

InChI Key

DIBYFTNLZOHWLF-UHFFFAOYSA-M

Canonical SMILES

C(CCC(=O)[O-])CC1=C(N=C(NC1=O)N)O.[Na+]

Origin of Product

United States

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